molecular formula C13H20N4O3S B6435601 N-{[1-(4-methoxypyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide CAS No. 2549013-86-5

N-{[1-(4-methoxypyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide

Cat. No.: B6435601
CAS No.: 2549013-86-5
M. Wt: 312.39 g/mol
InChI Key: QODCPUWHBLERFX-UHFFFAOYSA-N
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Description

N-{[1-(4-Methoxypyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide is a sulfonamide derivative featuring a cyclopropane ring, a methoxypyrimidine moiety, and an azetidine (4-membered nitrogen-containing ring).

Properties

IUPAC Name

N-[[1-(4-methoxypyrimidin-2-yl)azetidin-3-yl]methyl]-N-methylcyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3S/c1-16(21(18,19)11-3-4-11)7-10-8-17(9-10)13-14-6-5-12(15-13)20-2/h5-6,10-11H,3-4,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODCPUWHBLERFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CN(C1)C2=NC=CC(=N2)OC)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key comparative points include:

Key Observations:

Heterocyclic Diversity: The target compound employs a 4-methoxypyrimidine and azetidine, whereas Example 53 uses a pyrazolopyrimidine fused with a chromenone system.

Sulfonamide Positioning : Both compounds feature sulfonamide groups, but the target compound’s cyclopropane ring may confer unique steric and electronic properties compared to Example 53’s benzenesulfonamide.

Synthetic Complexity : Example 53 involves multi-step coupling (e.g., Suzuki-Miyaura reaction with boronic acids) and palladium catalysis, yielding moderate efficiency (28%) . Similar methodologies might apply to the target compound’s synthesis, though specifics are unavailable.

Methodological Insights from Evidence

The provided evidence highlights tools critical for analyzing such compounds:

  • SHELX Programs : Widely used for small-molecule crystallography, including structure refinement (SHELXL) and experimental phasing (SHELXD/SHELXE) . If crystallographic data for the target compound were available, SHELX would likely be employed for structure validation.
  • WinGX/ORTEP : These suites enable visualization of anisotropic displacement parameters and molecular geometry analysis, which would aid in comparing bond lengths/angles between the target compound and analogs .

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